molecular formula C18H22FN3O3 B054709 1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester CAS No. 121998-13-8

1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester

Cat. No. B054709
M. Wt: 347.4 g/mol
InChI Key: MWNHHJCXCXNVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester is a chemical compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of naphthyridine derivatives and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of 1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.

Biochemical And Physiological Effects

1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and suppress the replication of viruses. The compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester in lab experiments is its potential as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for the research on 1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester. One direction is to study the compound's potential as an antibacterial and antifungal agent. Another direction is to investigate its use in combination therapy for cancer treatment. Additionally, further studies are needed to determine the mechanism of action and the safety and efficacy of this compound in vivo.

Synthesis Methods

The synthesis of 1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-naphthyridine-3-carboxylic acid ethyl ester with piperidine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified by column chromatography to obtain the desired compound.

Scientific Research Applications

1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester has been studied for its potential applications in the field of medicinal chemistry. It has been reported to have antimicrobial, antifungal, and antiviral activities. It has also been studied for its potential use as an anticancer agent. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.

properties

CAS RN

121998-13-8

Product Name

1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester

Molecular Formula

C18H22FN3O3

Molecular Weight

347.4 g/mol

IUPAC Name

ethyl 1-ethyl-6-fluoro-4-oxo-7-piperidin-1-yl-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C18H22FN3O3/c1-3-21-11-13(18(24)25-4-2)15(23)12-10-14(19)17(20-16(12)21)22-8-6-5-7-9-22/h10-11H,3-9H2,1-2H3

InChI Key

MWNHHJCXCXNVKK-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCCCC3)F)C(=O)OCC

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCCCC3)F)C(=O)OCC

synonyms

1-ETHYL-6-FLUORO-4-OXO-7-PIPERIDIN-1-YL-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.